1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine
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Overview
Description
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine is a complex organic compound with significant applications in scientific research. It is known for its role in proteomics research and has a molecular formula of C29H30N4O4S . This compound is often used in various biochemical studies due to its unique structural properties.
Preparation Methods
The synthesis of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine involves multiple stepsThe reaction conditions typically involve the use of solvents like chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, affecting various biochemical pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine can be compared with other similar compounds such as:
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine: Known for its role in inhibiting protein kinase-C.
5-Isoquinolinesulfonic Acid Derivatives: These compounds share structural similarities and are used in various biochemical studies. The uniqueness of this compound lies in its specific structural configuration and its applications in proteomics research.
Properties
Molecular Formula |
C29H30N4O4S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[4-[(2S)-2-(methylamino)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate |
InChI |
InChI=1S/C29H30N4O4S/c1-30-27(29(34)33-18-16-32(17-19-33)24-7-3-2-4-8-24)20-22-10-12-25(13-11-22)37-38(35,36)28-9-5-6-23-21-31-15-14-26(23)28/h2-15,21,27,30H,16-20H2,1H3/t27-/m0/s1 |
InChI Key |
NXMWYNHVTRXLKA-MHZLTWQESA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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